les chalcones 3-prenylés
3-Prenylated chalcones are a class of naturally occurring flavonoids characterized by their distinctive chemical structure, featuring a chalcone skeleton with an additional prenyl group attached at the 3-position. These compounds exhibit significant biological activities and have been extensively studied for their potential applications in various fields.
Structurally, 3-prenylated chalcones consist of two aromatic rings connected through a central three-carbon bridge, with a prenyl chain attached to one of these rings. The prenyl group enhances the lipophilicity of the molecule, making it more suitable for intercellular communication and cellular uptake.
Biologically, these compounds are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage. Additionally, they have shown potential as anti-inflammatory agents, due to their ability to modulate the expression of pro-inflammatory cytokines. Studies also suggest that 3-prenylated chalcones possess antimicrobial activity against various pathogenic microorganisms.
In recent years, research has focused on harnessing these properties for therapeutic applications, including cancer treatment and neurodegenerative disease management. The synthesis and purification methods of 3-prenylated chalcones have advanced significantly, enabling their incorporation into pharmaceutical formulations and natural product-based therapeutics.

Structure | Nom chimique | CAS | Le MF |
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1-2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl-3-(4-hydroxyphenyl)- 2-propen-1-one | 569-83-5 | C21H22O5 |
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kuraridin | 34981-25-4 | C26H30O6 |
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2'-Hydroxy-4',6'-dimethoxy-3'-prenylchalcone | 62820-10-4 | C22H24O4 |
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Licochalcone D | 144506-15-0 | C21H22O5 |
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trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one | 38965-77-4 | C21H22O3 |
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Desmethylxanthohumol | 115063-39-3 | C20H20O5 |
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Isobavachalcone | 20784-50-3 | C20H20O4 |
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Xanthohumol D | 274675-25-1 | C21H22O6 |
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Xanthohumol | 6754-58-1 | C21H22O5 |
Littérature connexe
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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